Cas no 2229566-63-4 (4-(fluoromethoxy)-4-methylpiperidine)

4-(Fluoromethoxy)-4-methylpiperidine is a fluorinated piperidine derivative characterized by its unique structural features, including a fluoromethoxy substituent at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the fluoromethoxy group enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its rigid piperidine scaffold also offers conformational constraints, making it valuable for exploring structure-activity relationships. The compound is typically handled under controlled conditions due to its reactive functional groups, requiring expertise in handling fluorinated organics.
4-(fluoromethoxy)-4-methylpiperidine structure
2229566-63-4 structure
Product Name:4-(fluoromethoxy)-4-methylpiperidine
CAS No:2229566-63-4
MF:C7H14FNO
MW:147.19056558609
CID:6150912
PubChem ID:165717313
Update Time:2025-10-23

4-(fluoromethoxy)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(fluoromethoxy)-4-methylpiperidine
    • 2229566-63-4
    • EN300-1823933
    • Inchi: 1S/C7H14FNO/c1-7(10-6-8)2-4-9-5-3-7/h9H,2-6H2,1H3
    • InChI Key: BULXWGGXWGTTJB-UHFFFAOYSA-N
    • SMILES: FCOC1(C)CCNCC1

Computed Properties

  • Exact Mass: 147.105942232g/mol
  • Monoisotopic Mass: 147.105942232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 21.3Ų

4-(fluoromethoxy)-4-methylpiperidine Pricemore >>

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Additional information on 4-(fluoromethoxy)-4-methylpiperidine

4-(Fluoromethoxy)-4-Methylpiperidine: A Comprehensive Overview

4-(Fluoromethoxy)-4-methylpiperidine, also known by its CAS number CAS No. 2229566-63-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of applications in drug discovery and synthesis. The unique structure of 4-(fluoromethoxy)-4-methylpiperidine makes it a valuable molecule for exploring novel therapeutic agents and understanding complex chemical interactions.

The molecular structure of 4-(fluoromethoxy)-4-methylpiperidine consists of a piperidine ring with two substituents at the 4-position: a fluoromethoxy group (-OCH2F) and a methyl group (-CH3). This substitution pattern imparts distinctive electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic profiles of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.

One of the key areas where 4-(fluoromethoxy)-4-methylpiperidine has shown potential is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By targeting specific kinases, researchers aim to develop more effective and selective therapeutic agents. The fluoromethoxy group in this compound contributes to its ability to interact with kinase active sites, potentially leading to novel anti-cancer treatments.

In addition to its role in kinase inhibition, 4-(fluoromethoxy)-4-methylpiperidine has also been investigated for its potential as a building block in total synthesis. Its unique structure allows for versatile modifications, enabling chemists to construct complex molecules with diverse functionalities. Recent advancements in asymmetric synthesis have further enhanced the utility of this compound, providing new avenues for creating enantiomerically pure compounds with desired biological activities.

The synthesis of 4-(fluoromethoxy)-4-methylpiperidine typically involves multi-step reactions, often utilizing transition metal catalysts to achieve high yields and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoromethoxy group onto the piperidine ring. These methods not only demonstrate the versatility of modern organic chemistry techniques but also underscore the importance of continuous innovation in synthetic strategies.

Beyond its direct applications in drug discovery, 4-(fluoromethoxy)-4-methylpiperidine serves as a valuable model system for studying chemical reactivity and molecular recognition. Its interactions with various biomolecules, such as proteins and nucleic acids, provide insights into fundamental principles of molecular recognition and binding affinity. Such studies are crucial for designing drugs with improved efficacy and reduced side effects.

In conclusion, 4-(fluoromethoxy)-4-methylpiperidine, CAS No. 2229566-63-4, stands out as a significant compound in contemporary chemical research. Its unique structure, versatile reactivity, and potential applications in drug development make it an area of ongoing interest for scientists worldwide. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its applications in medicine.

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